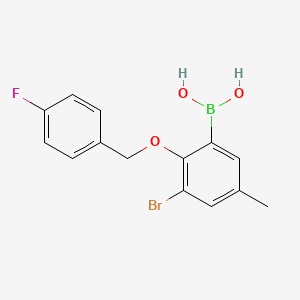

3-溴-2-(4'-氟苄氧基)-5-甲基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds commonly used in various chemical reactions, including Suzuki coupling, due to their ability to form stable covalent bonds with other organic substrates. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar aryl boronic acids and their derivatives have been extensively studied, indicating the relevance of such compounds in synthetic organic chemistry.

Synthesis Analysis

The synthesis of aryl boronic acids often involves halogen-lithium exchange reactions, Grignard reactions, or halodeboronation, as seen in the preparation of related compounds. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was achieved through bromodeboronation of a phenylboronic acid derivative using NaOMe as a catalyst . Similarly, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was synthesized from a bromo-fluorobenzonitrile via Grignard reaction and subsequent introduction of the borono group . These methods could potentially be adapted for the synthesis of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid.

Molecular Structure Analysis

The molecular structure of aryl boronic acids is characterized by the presence of a boron atom covalently bonded to two hydroxyl groups and an aromatic ring. The boron atom can undergo sp2 or sp3 hybridization, depending on its coordination environment. X-ray diffraction studies provide detailed insights into the molecular geometry and supramolecular assemblies of such compounds . The presence of substituents on the aromatic ring, such as bromo, fluoro, or methoxy groups, can influence the overall molecular conformation and reactivity.

Chemical Reactions Analysis

Aryl boronic acids participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is a widely used method for forming carbon-carbon bonds. The reactivity of these compounds can be influenced by the nature and position of substituents on the aromatic ring. For example, the presence of electron-withdrawing groups, such as fluorine, can enhance the electrophilic character of the boronic acid, facilitating its reaction with nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of aryl boronic acids, such as solubility, melting point, and stability, are crucial for their practical applications in organic synthesis. These properties are often determined by the substituents on the aromatic ring. For instance, the introduction of bromo and fluoro groups can increase the compound's stability and influence its solubility in organic solvents . The boronic acid group itself is known for its ability to form reversible covalent bonds with diols, which is essential for its role in various chemical transformations.

科学研究应用

合成和化学转化

化合物3-溴-2-(4'-氟苄氧基)-5-甲基苯硼酸在有机合成中具有重要意义,特别是在像Suzuki-Miyaura偶联这样的交叉偶联反应中,这对于创建复杂分子至关重要。Szumigala等人(2004年)的研究详细阐述了一种可扩展的溴和氟取代苯甲腈的合成方法,强调了芳基硼酸的卤代脱硼化的普遍性,这可以应用于合成3-溴-2-(4'-氟苄氧基)-5-甲基苯硼酸的衍生物(Szumigala et al., 2004)。

药理应用

芳基硼酸的衍生物,包括类似于3-溴-2-(4'-氟苄氧基)-5-甲基苯硼酸的结构,已被探索其药理潜力。例如,Ikram等人(2015年)通过Suzuki偶联合成了新的噻吩衍生物,并评估了它们的溶血、生物膜抑制和抗血栓活性,表明了潜在的药用应用(Ikram et al., 2015)。

抗氧化和抗癌性能

与3-溴-2-(4'-氟苄氧基)-5-甲基苯硼酸结构相关的化合物已被研究其抗氧化和抗癌活性。Psurski等人(2018年)评估了简单的苯硼酸和苯并硼酚衍生物,发现具有显著的抗增殖和促凋亡性能,突出了它们作为抗癌药物的潜力(Psurski et al., 2018)。

材料科学和催化

在材料科学和催化领域,3-溴-2-(4'-氟苄氧基)-5-甲基苯硼酸的衍生物已被用于开发新材料和催化剂。Erami等人(2017年)讨论了支持在COOH修饰石墨烯上的钯纳米颗粒在Suzuki-Miyaura C-C偶联反应中的应用,展示了这些催化剂在合成氟代联苯衍生物方面的多功能性和效率,这可能包括所提到的化合物的修饰(Erami et al., 2017)。

属性

IUPAC Name |

[3-bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BBrFO3/c1-9-6-12(15(18)19)14(13(16)7-9)20-8-10-2-4-11(17)5-3-10/h2-7,18-19H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGXFVHJKMZADN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC=C(C=C2)F)Br)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584495 |

Source

|

| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid | |

CAS RN |

849062-41-5 |

Source

|

| Record name | B-[3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)